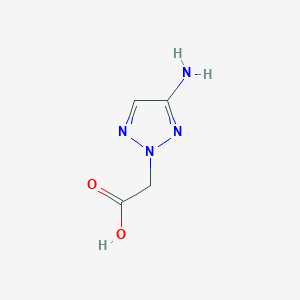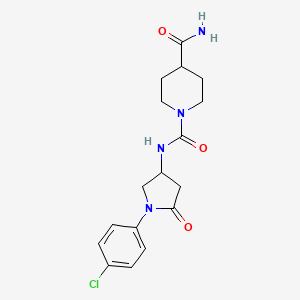
N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide, also known as CPPD, is a synthetic compound that has been extensively studied in the field of neuroscience. CPPD is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide' involves the reaction of 4-chlorobenzaldehyde with pyrrolidine-2,5-dione to form 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxaldehyde. This intermediate is then reacted with piperidine-1,4-diamine to form the desired compound.
Starting Materials
4-chlorobenzaldehyde, pyrrolidine-2,5-dione, piperidine-1,4-diamine
Reaction
Step 1: 4-chlorobenzaldehyde is reacted with pyrrolidine-2,5-dione in the presence of a suitable solvent and a catalyst to form 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxaldehyde., Step 2: The intermediate 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxaldehyde is then reacted with piperidine-1,4-diamine in the presence of a suitable solvent and a catalyst to form the desired compound, N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide.
Mecanismo De Acción
N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. By blocking the NMDA receptor, N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide inhibits the influx of calcium ions into the cell, which is necessary for the activation of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory.
Efectos Bioquímicos Y Fisiológicos
N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has been shown to impair learning and memory, reduce seizure activity, and protect against ischemic brain injury. N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has also been shown to have antidepressant and anxiolytic effects, which may be related to its ability to modulate the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its function in a controlled manner. However, one limitation of using N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is that it is not a reversible antagonist, which means that its effects on the NMDA receptor are long-lasting and cannot be easily reversed.
Direcciones Futuras
There are several future directions for research on N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has been shown to protect against ischemic brain injury, which suggests that it may have potential as a therapeutic agent for these diseases. Another area of interest is the development of reversible antagonists of the NMDA receptor, which would allow researchers to study the effects of blocking this receptor in a more dynamic and reversible manner. Finally, there is a need for further research on the biochemical and physiological effects of N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide, particularly in relation to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain. N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c18-12-1-3-14(4-2-12)22-10-13(9-15(22)23)20-17(25)21-7-5-11(6-8-21)16(19)24/h1-4,11,13H,5-10H2,(H2,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLSLNHECAKNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)
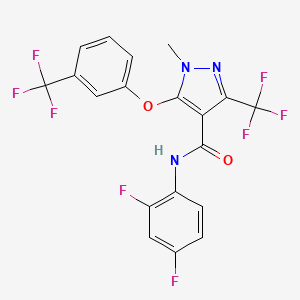
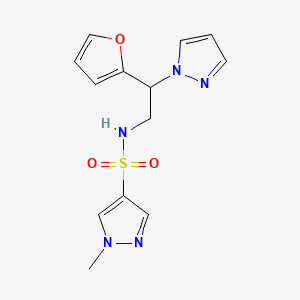
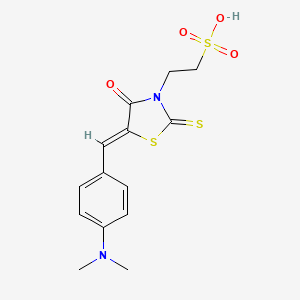
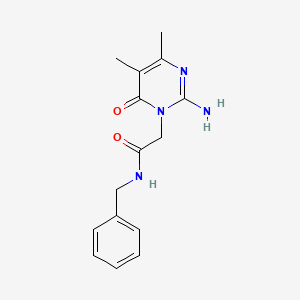
![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)
![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B2445003.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)
![methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2445006.png)
![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B2445007.png)
![N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2445008.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2445009.png)
![4-(4-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2445010.png)
